Cyanuric acid-13C3

Description

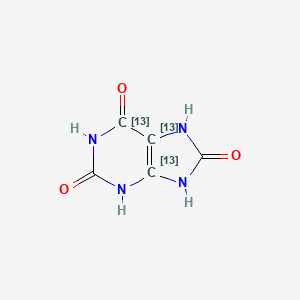

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O3 |

|---|---|

Molecular Weight |

171.09 g/mol |

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |

InChI Key |

LEHOTFFKMJEONL-VMIGTVKRSA-N |

Isomeric SMILES |

C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Cyanuric acid-13C3?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Cyanuric acid-13C3, an isotopically labeled compound crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis. This document outlines its core characteristics, experimental protocols for its synthesis and analysis, and key chemical interactions.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of cyanuric acid where the three carbon atoms in the triazine ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | |

| Melting Point | >360 °C | |

| Solubility | Soluble in DMSO.[2] Slightly soluble in cold water, soluble in hot water. Insoluble in cold organic solvents like alcohol, ether, and benzene.[3] |

Chemical Properties

The chemical identity and key identifiers of this compound are presented below, providing a comprehensive chemical profile.

| Property | Value | Source |

| Chemical Formula | ¹³C₃H₃N₃O₃ | [4] |

| Molecular Weight | 132.05 g/mol | [4] |

| CAS Number | 201996-37-4 | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥95% | [4][5] |

| SMILES | O=[13C]1N--INVALID-LINK--N--INVALID-LINK--N1 | |

| InChI | 1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section provides protocols for the synthesis and solubility determination of this compound.

Synthesis of this compound

This compound can be synthesized from ¹³C₃-cyanuric chloride. The following protocol is adapted from a method used for preparing labeled internal standards for analytical testing.[6]

Materials:

-

¹³C₃-Cyanuric chloride

-

Acetonitrile

-

Water

-

Formic acid

Procedure:

-

Dissolve ¹³C₃-cyanuric chloride (45 mg, 244 µmol) in acetonitrile (7.5 ml).

-

Add water (2.5 ml) to the solution.

-

Acidify the solution with formic acid (100 µl).

-

Place the reaction mixture in an oil bath pre-heated to 65°C.

-

Stir the solution for 4 hours.

-

Upon completion, the mixture is worked up to yield this compound as a white powder.

-

The product's chemical and isotopic purity should be confirmed by mass spectrometry and HPLC analysis.[6]

Determination of Aqueous Solubility

A general procedure for determining the solubility of an organic compound in water is as follows:

Materials:

-

This compound

-

Distilled water

-

Small test tubes

-

Vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a small test tube.

-

Add a known volume of distilled water (e.g., 1 ml) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure saturation.

-

Centrifuge the sample to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a calibrated analytical method such as HPLC-UV.

-

The solubility is then calculated and expressed in mg/L or mol/L.

Chemical Behavior and Interactions

Understanding the chemical behavior of this compound is essential for its application in various scientific disciplines. This section explores its tautomerism and its significant interaction with melamine.

Tautomerism of Cyanuric Acid

Cyanuric acid exists in a tautomeric equilibrium between the keto (isocyanuric acid) and enol (cyanuric acid) forms. In solution, the keto form is predominant.[7] This equilibrium is a fundamental aspect of its chemical reactivity.

Caption: Tautomeric equilibrium of Cyanuric Acid.

Interaction with Melamine

Cyanuric acid and melamine interact through extensive hydrogen bonding to form a highly insoluble crystalline complex known as melamine cyanurate.[8] This interaction is of significant interest in toxicology, particularly in the context of food safety, as the formation of these crystals in renal tubules can lead to kidney failure.[8][9]

Caption: Interaction of Cyanuric Acid and Melamine.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quantification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is a powerful tool for confirming the isotopic labeling of this compound. The spectrum will show a single peak corresponding to the three equivalent carbon atoms in the triazine ring, with its chemical shift providing information about the electronic environment of the carbon atoms. A published ¹³C-NMR spectrum of ¹³C-labeled cyanuric acid confirms its structure.[10]

Mass Spectrometry (MS)

This compound is well-suited for analysis by mass spectrometry. Due to the incorporation of three ¹³C atoms, its mass spectrum will exhibit a molecular ion peak (M+) at m/z 132, which is 3 mass units higher than that of unlabeled cyanuric acid (m/z 129). This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of cyanuric acid in various matrices.[6]

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of melamine and cyanuric acid in food products and biological samples.[6] Its use improves the accuracy and precision of these methods by correcting for matrix effects and variations in instrument response. Furthermore, as a stable isotope-labeled compound, it can be used as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cyanuric acid in biological systems.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigating the interaction between melamine and cyanuric acid using a Physiologically-Based Toxicokinetic model in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 201996-37-4 | LGC Standards [lgcstandards.com]

- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 8. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of Cyanuric Acid-¹³C₃: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of isotopically labeled Cyanuric acid-¹³C₃ for research purposes. This document outlines a reliable synthetic route, detailed experimental protocols, and methods for purification and characterization. Furthermore, it explores the application of Cyanuric acid-¹³C₃ in research, particularly in metabolic studies and as an internal standard for quantitative analysis.

Synthesis of Cyanuric Acid-¹³C₃

The synthesis of Cyanuric acid-¹³C₃ is most effectively achieved through the acid-catalyzed hydrolysis of [¹³C₃]-cyanuric chloride. This method offers a direct and high-yielding route to the desired labeled compound.[1]

Reaction:

[¹³C₃]-Cyanuric Chloride + 3H₂O → Cyanuric Acid-¹³C₃ + 3HCl

The reaction proceeds by the nucleophilic substitution of the chlorine atoms on the triazine ring with hydroxyl groups from water, catalyzed by an acid.

Key Synthesis Parameters

| Parameter | Value | Reference |

| Starting Material | [¹³C₃]-Cyanuric Chloride | [1] |

| Solvent | Acetonitrile/Water | [1] |

| Catalyst | Formic Acid | |

| Reaction Temperature | 65 °C | |

| Reaction Time | 4 hours | |

| Typical Yield | >98% (chemical purity) | |

| Isotopic Purity | 99 atom % ¹³C |

Experimental Protocols

Synthesis of Cyanuric Acid-¹³C₃

This protocol is adapted from the method described by Varelis & Jeskelis (2008).[1]

Materials:

-

[¹³C₃]-Cyanuric Chloride

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Formic Acid

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve [¹³C₃]-cyanuric chloride in a solution of acetonitrile and water.

-

Add a catalytic amount of formic acid to the solution.

-

Heat the reaction mixture to 65 °C with constant stirring.

-

Maintain the reaction at this temperature for 4 hours to ensure complete hydrolysis.

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white powder is Cyanuric acid-¹³C₃.

Purification by Recrystallization

Cyanuric acid has low solubility in cold water but its solubility increases significantly with temperature, making recrystallization from water an effective purification method.[2][3]

Materials:

-

Crude Cyanuric acid-¹³C₃

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude Cyanuric acid-¹³C₃ powder to an Erlenmeyer flask.

-

Add a minimal amount of deionized water to the flask.

-

Gently heat the suspension on a hot plate with stirring until the cyanuric acid completely dissolves. The solubility of cyanuric acid in water is 0.2% at 25 °C and increases to 2.6% at 90 °C.[2]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield of crystals, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified Cyanuric acid-¹³C₃ crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-50 mg of the purified Cyanuric acid-¹³C₃ in a suitable deuterated solvent (e.g., DMSO-d₆).[4] Transfer the solution to an NMR tube.

-

Analysis: The ¹³C NMR spectrum should show a single peak corresponding to the three equivalent carbon atoms of the cyanuric acid ring. The chemical shift will be indicative of the s-triazine ring structure.

2. Mass Spectrometry (MS):

-

Analysis: Mass spectrometry can confirm the molecular weight of Cyanuric acid-¹³C₃ (132.05 g/mol ) and its isotopic purity.

Application in Research

Internal Standard for Quantitative Analysis

Cyanuric acid-¹³C₃ is an excellent internal standard for the quantification of melamine and cyanuric acid in various matrices, such as food and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] The stable isotope-labeled internal standard co-elutes with the analyte and is detected by the mass spectrometer, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

Metabolic Flux Analysis

Isotopically labeled compounds like Cyanuric acid-¹³C₃ are valuable tracers in metabolic flux analysis (MFA). By introducing the labeled compound into a biological system, researchers can track the metabolic fate of the carbon atoms through various pathways. This allows for the elucidation of metabolic networks and the quantification of fluxes through different reactions. For instance, it can be used to study the biodegradation pathways of cyanuric acid in microorganisms.

Visualizations

Caption: Synthesis of Cyanuric Acid-¹³C₃ from [¹³C₃]-Cyanuric Chloride.

Caption: Experimental workflow for a metabolic study using Cyanuric Acid-¹³C₃.

References

- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. troublefreepool.com [troublefreepool.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

Navigating the Landscape of Cyanuric Acid-¹³C₃ Standards: A Technical Guide

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth guide provides a comprehensive overview of the commercial availability and purity of Cyanuric Acid-¹³C₃, a critical internal standard for the analysis of melamine and its derivatives.

Cyanuric Acid-¹³C₃ serves as an ideal internal standard for the quantification of cyanuric acid and related compounds in various matrices, including food, environmental, and biological samples. Its structural and chemical similarity to the unlabeled analyte ensures comparable extraction efficiency and ionization response, while its mass shift allows for clear differentiation in mass spectrometric analyses. This principle, known as isotope dilution mass spectrometry, is the gold standard for accurate and precise quantification.

Commercial Availability

A range of suppliers offer Cyanuric Acid-¹³C₃ standards in various formats, from neat solids to solutions in specified concentrations. The choice of format depends on the specific needs of the laboratory and the intended application. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Format | Available Quantities/Concentrations |

| Sigma-Aldrich (Merck) | Cyanuric acid-¹³C₃ | 201996-37-4 | Neat Solid | 10 mg |

| Cyanuric acid-¹³C₃ PESTANAL®, analytical standard | 201996-37-4 | Neat Solid | 10 mg | |

| Santa Cruz Biotechnology | Cyanuric Acid-¹³C₃ | 201996-37-4 | Neat Solid | Inquire |

| LGC Standards | Cyanuric Acid-¹³C₃ | 201996-37-4 | Neat Solid | 5 mg, 50 mg |

| MedchemExpress | Cyanuric acid-¹³C₃ | 201996-37-4 | Neat Solid | 1 mg, 5 mg |

| Cambridge Isotope Laboratories, Inc. | Cyanuric acid (¹³C₃, 99%) | 201996-37-4 | Solution | 100 µg/mL in Water (1.2 mL) |

| CRM LABSTANDARD | Cyanuric Acid-¹³C₃ solution | 201996-37-4 | Solution | 100 mg/L, 1000 mg/L in Methanol (1.1 mL ampoule) |

Purity Specifications

The purity of an internal standard is paramount for accurate quantification. Suppliers typically provide a Certificate of Analysis (CoA) with detailed information on chemical and isotopic purity. It is crucial to consult the lot-specific CoA for precise data.

| Supplier | Chemical Purity Specification | Isotopic Purity/Enrichment Specification | Analytical Method |

| Sigma-Aldrich (Merck) | ≥97% (CP) | 99 atom % ¹³C | Refer to CoA |

| Santa Cruz Biotechnology | ≥95%[1] | 99%[1] | Refer to CoA[1] |

| LGC Standards | >95% (HPLC)[2] | Not specified on product page | HPLC[2] |

| MedchemExpress | Not specified on product page | Not specified on product page | Refer to CoA |

| Cambridge Isotope Laboratories, Inc. | Not specified on product page | 99% | Refer to CoA |

| CRM LABSTANDARD | Not specified on product page | Not specified on product page | Refer to CoA |

Principle of Isotope Dilution Mass Spectrometry

The use of Cyanuric Acid-¹³C₃ as an internal standard is based on the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the labeled standard to a sample before any sample preparation steps. The labeled standard and the native analyte behave identically during extraction, cleanup, and analysis. The ratio of the signal from the native analyte to the signal from the labeled standard in the mass spectrometer is then used to calculate the concentration of the native analyte in the original sample. This method effectively corrects for any sample loss during preparation and for variations in instrument response.

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Cyanuric Acid in Food Matrices by LC-MS/MS

The following is a generalized experimental protocol for the quantification of cyanuric acid in a food matrix using Cyanuric Acid-¹³C₃ as an internal standard. This protocol is based on established methods and should be optimized for the specific matrix and instrumentation used.

1. Reagents and Materials

-

Cyanuric Acid standard

-

Cyanuric Acid-¹³C₃ internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

-

Homogenization: Homogenize the solid food sample.

-

Spiking: To a known weight of the homogenized sample (e.g., 1 g), add a precise volume of the Cyanuric Acid-¹³C₃ internal standard solution.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile/water, 50/50, v/v) to the spiked sample. Vortex and sonicate to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample to pellet solid material.

-

Cleanup (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable column for polar compounds (e.g., HILIC or a polar-embedded C18).

-

Mobile Phase: A gradient of two mobile phases, for example:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for cyanuric acid.

-

Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both cyanuric acid and Cyanuric Acid-¹³C₃ for confident identification and quantification.

-

Cyanuric Acid: e.g., Q1: 128.0 -> Q3: 42.0 (quantifier), Q1: 128.0 -> Q3: 85.0 (qualifier)

-

Cyanuric Acid-¹³C₃: e.g., Q1: 131.0 -> Q3: 43.0 (quantifier), Q1: 131.0 -> Q3: 87.0 (qualifier)

-

-

Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both cyanuric acid and Cyanuric Acid-¹³C₃.

-

Calculate the peak area ratio of cyanuric acid to Cyanuric Acid-¹³C₃.

-

Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of cyanuric acid and a constant concentration of Cyanuric Acid-¹³C₃. Plot the peak area ratio against the concentration of cyanuric acid.

-

Determine the concentration of cyanuric acid in the sample by interpolating its peak area ratio on the calibration curve.

Analytical Workflow for Cyanuric Acid Quantification.

This guide provides a foundational understanding of the commercial availability, purity, and application of Cyanuric Acid-¹³C₃ standards. For successful implementation, researchers should always refer to the supplier's documentation and develop and validate methods specific to their analytical needs.

References

The Synthesis, Enrichment, and Stability of Cyanuric Acid-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment, synthesis, and stability of Cyanuric acid-¹³C₃. This isotopically labeled compound is a crucial internal standard for quantitative analysis in various research and development applications, particularly in food safety and environmental analysis. Understanding its synthesis and stability is paramount for ensuring accurate and reliable experimental results.

Isotopic Enrichment and Synthesis of Cyanuric Acid-¹³C₃

The synthesis of Cyanuric acid-¹³C₃ with high isotopic purity is essential for its use as an internal standard. The most common methods involve the use of ¹³C-labeled precursors. Two primary synthetic routes have been documented: one starting from ¹³C-urea and another from ¹³C₃-cyanuric chloride.

Synthesis from ¹³C-Urea:

A cost-effective and efficient method for producing ¹³C₃-Cyanuric acid involves the thermolysis and condensation of ¹³C-urea.[1] In this process, ¹³C-urea is heated to a high temperature (around 200 °C), leading to its decomposition and subsequent cyclotrimerization to form the stable triazine ring of cyanuric acid.[1] To achieve a high yield, it is crucial to control the reaction temperature and to conduct the synthesis under vacuum to remove ammonia, which is a byproduct of the reaction.[1]

Synthesis from ¹³C₃-Cyanuric Chloride:

Another established method for synthesizing ¹³C₃-Cyanuric acid is through the hydrolysis of ¹³C₃-cyanuric chloride.[2] This reaction is typically carried out in acidified water. This method provides a direct route to the desired product with excellent isotopic and chemical purities.[2]

The isotopic enrichment of the final product is determined by the isotopic purity of the starting materials. Commercially available ¹³C-labeled precursors often have an isotopic purity of 99%.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of Cyanuric acid-¹³C₃. The following sections outline the key experimental protocols.

Synthesis of ¹³C₃-Cyanuric Acid from ¹³C-Urea

This protocol is adapted from the synthesis of ¹³C₃-simazine, which involves the initial production of ¹³C₃-Cyanuric acid.[1]

Materials:

-

¹³C-Urea (isotopic purity ≥ 99%)

-

High-temperature reaction vessel

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Place ¹³C-urea into the reaction vessel.

-

Connect the vessel to a vacuum pump to reduce the pressure.

-

Heat the ¹³C-urea to approximately 200 °C while maintaining the vacuum.

-

Continue heating until the evolution of ammonia gas ceases.

-

Allow the reaction vessel to cool to room temperature.

-

The resulting solid is ¹³C₃-Cyanuric acid.

-

Further purification can be achieved by recrystallization from water.

Synthesis of ¹³C₃-Cyanuric Acid from ¹³C₃-Cyanuric Chloride

This protocol is based on the method described for the preparation of labeled internal standards.[2]

Materials:

-

¹³C₃-Cyanuric chloride (isotopic purity ≥ 99%)

-

Acidified water (e.g., with HCl)

-

Reaction flask with a reflux condenser

-

Stirring plate

Procedure:

-

Add ¹³C₃-cyanuric chloride to a reaction flask.

-

Add acidified water to the flask.

-

Heat the mixture and reflux with stirring.

-

Monitor the reaction until completion (e.g., by thin-layer chromatography).

-

Cool the reaction mixture and collect the precipitated ¹³C₃-Cyanuric acid by filtration.

-

Wash the product with cold water and dry under vacuum.

Analysis of Isotopic Enrichment

The isotopic enrichment of Cyanuric acid-¹³C₃ can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: Isotope dilution mass spectrometry is a powerful technique for quantifying the isotopic distribution.[2][3][4] By comparing the mass spectrum of the labeled compound to an unlabeled standard, the percentage of ¹³C incorporation can be accurately determined.

-

NMR Spectroscopy: ¹³C NMR spectroscopy can also be used to assess isotopic enrichment.[5][6][7] The presence and intensity of the signals corresponding to the ¹³C-labeled carbon atoms provide a direct measure of the enrichment.

Stability and Degradation of Cyanuric Acid

The stability of Cyanuric acid-¹³C₃ is a critical factor for its use as an internal standard. While studies specifically on the labeled compound are limited, the degradation pathways of unlabeled cyanuric acid are well-understood and provide a strong indication of the stability of its isotopically labeled counterpart. The primary degradation mechanisms are biodegradation, oxidation by chlorine, and photolysis.

| Degradation Pathway | Conditions | Key Intermediates | Final Products |

| Biodegradation | Anaerobic or low-oxygen environments (e.g., soil, sewage)[8][9] | Biuret, Allophanate[10][11] | Ammonia and Carbon Dioxide[8] |

| Oxidation by Chlorine | Presence of free chlorine, temperature-dependent[10] | - | - |

| Photolysis | Exposure to sunlight, involves hydroxyl radicals[10] | - | - |

Biodegradation: Cyanuric acid is readily biodegradable under anaerobic or low-oxygen conditions.[8][9] The degradation is a hydrolytic process that does not consume oxygen.[8] The metabolic pathway proceeds through the formation of biuret and allophanate, ultimately yielding ammonia and carbon dioxide.[10][11] Some studies have identified two distinct metabolic routes for cyanuric acid degradation, both of which converge at the formation of allophanate.[12]

Oxidation by Chlorine: In environments such as swimming pools, cyanuric acid can be slowly degraded by chlorine.[10] The rate of this degradation is dependent on temperature and the ratio of free chlorine to cyanuric acid.[10]

Photolysis: Degradation by sunlight is also possible, though it is a slower process. This degradation is mediated by hydroxyl radicals produced from the breakdown of chlorine in the presence of sunlight.[10]

Storage and Handling: For long-term stability, stock solutions of Cyanuric acid-¹³C₃ should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[13] Working standards in eluent stored at room temperature have been observed to deteriorate over several weeks.[14]

Visualizing Synthesis and Degradation Pathways

The following diagrams illustrate the synthesis workflow and the primary degradation pathway of Cyanuric acid.

Caption: Synthesis workflow for Cyanuric acid-¹³C₃.

Caption: Biodegradation pathway of Cyanuric acid.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. troublefreepool.com [troublefreepool.com]

- 11. Cyanuric acid degradation pathway [eawag-bbd.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cdc.gov [cdc.gov]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Cyanuric Acid-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Cyanuric acid-¹³C₃, a critical internal standard for quantitative studies. By understanding its fragmentation pattern, researchers can ensure accurate and reliable results in various analytical applications, including food safety and drug metabolism studies. This document presents key quantitative data, detailed experimental protocols, and a visual representation of the fragmentation pathway to facilitate a deeper understanding of this isotopically labeled compound.

Mass Spectral Data: A Comparative Analysis

The mass spectrum of Cyanuric acid-¹³C₃ is characterized by a distinct isotopic shift compared to its unlabeled counterpart. The incorporation of three ¹³C atoms results in a 3 Dalton increase in the molecular weight and the m/z of its fragment ions. The prominent ions observed in the mass spectra of both unlabeled and ¹³C₃-labeled cyanuric acid are summarized below for direct comparison.

| Ion Description | Unlabeled Cyanuric Acid (m/z) | Cyanuric Acid-¹³C₃ (m/z) |

| Molecular Ion [M]⁺ | 129 | 132 |

| Fragment Ion | 86 | 87 |

| Fragment Ion | 70 | - |

| Fragment Ion | 43 | 43 |

Note: The relative abundances of these ions can vary depending on the specific ionization and fragmentation conditions used in the mass spectrometer.

Deciphering the Fragmentation Pathway

The fragmentation of cyanuric acid and its ¹³C₃-labeled analogue in the mass spectrometer provides valuable structural information. The collision-induced dissociation (CID) mass spectrum of Cyanuric acid-¹³C₃ reveals two primary fragment ions at m/z 43 and 87.[1] A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of Cyanuric acid-¹³C₃.

Experimental Protocol: Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS)

The data for Cyanuric acid-¹³C₃ was obtained using an isotope dilution liquid chromatography/mass spectrometry (LC/MS) method. This technique is widely employed for its high sensitivity and specificity in quantitative analysis.

Sample Preparation:

[¹³C₃]-Cyanuric acid was synthesized from [¹³C₃]-cyanuric chloride through a reaction with acidified water.[1][2] The resulting product was of high isotopic and chemical purity.[1][2] For analysis, the labeled cyanuric acid is used as an internal standard, spiked into the sample matrix.

Chromatography:

The separation is achieved using a normal phase high-performance liquid chromatography (HPLC) system, often in hydrophilic interaction mode (HILIC).[2]

Mass Spectrometry:

A tandem mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection.[1] The instrument is operated in selected reaction monitoring (SRM) mode to monitor the specific transitions from the parent ion to the fragment ions.

Key Mass Spectrometer Settings:

-

Sheath and Auxiliary Gas Flow: Optimized for the specific instrument and analyte.

-

Vaporizer and Capillary Ion Transfer Tube Temperatures: Typically set around 250°C and 350°C, respectively.[1]

-

Collision Gas: Argon is commonly used for collision-induced dissociation.

-

Resolution: Both quadrupoles are generally set to a resolution of 0.7 Daltons FWHM.[1]

This detailed understanding of the mass spectrum and fragmentation of Cyanuric acid-¹³C₃, coupled with a robust analytical method, is paramount for researchers and scientists in achieving accurate and defensible quantitative results. The provided data and protocols serve as a valuable resource for method development and data interpretation in the fields of analytical chemistry, toxicology, and drug development.

References

The Unseen Distinction: A Technical Guide to Cyanuric Acid and its Stable Isotope Labeled Counterpart, Cyanuric Acid-¹³C₃

For researchers, scientists, and professionals in drug development, precision and accuracy are paramount. In the realm of analytical chemistry and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone of robust quantification. This guide provides an in-depth technical examination of the key differences between cyanuric acid and its carbon-13 labeled analogue, cyanuric acid-¹³C₃, offering insights into their respective properties, applications, and the experimental protocols that underpin their use.

Core Physicochemical Differences: A Quantitative Comparison

The fundamental distinction between cyanuric acid and cyanuric acid-¹³C₃ lies in the isotopic composition of their carbon atoms. In cyanuric acid-¹³C₃, the three carbon atoms of the triazine ring are replaced with the stable, heavier isotope of carbon, ¹³C. This substitution results in a predictable mass shift without altering the chemical properties of the molecule. This mass difference is the key to its utility in analytical methodologies.

| Property | Cyanuric Acid | Cyanuric Acid-¹³C₃ |

| Molecular Formula | C₃H₃N₃O₃ | ¹³C₃H₃N₃O₃ |

| Molecular Weight | 129.07 g/mol [1] | 132.05 g/mol [2][3] |

| Mass Shift | N/A | M+3[4] |

| CAS Number | 108-80-5[2][3] | 201996-37-4[2][3] |

| Appearance | White crystalline powder[1][5] | White to off-white solid[2] |

| Isotopic Purity | Not Applicable | Typically >99 atom % ¹³C[4][6] |

| Chemical Purity | Varies by grade | Typically >95-98%[3][7] |

The Role of Cyanuric Acid-¹³C₃ as an Internal Standard

Cyanuric acid-¹³C₃ serves as an indispensable internal standard for the accurate quantification of cyanuric acid in various complex matrices, such as food, environmental, and biological samples.[2][8] Its utility stems from the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the labeled standard (cyanuric acid-¹³C₃) is added to a sample containing the unlabeled analyte (cyanuric acid). The two compounds are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation.

However, due to their mass difference, they are readily distinguishable by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both compounds equally, leaving the ratio unchanged.

Experimental Protocols: Synthesis and Analytical Application

Synthesis of Cyanuric Acid-¹³C₃

The synthesis of cyanuric acid-¹³C₃ is typically achieved from a ¹³C-labeled precursor. A common method involves the hydrolysis of ¹³C₃-cyanuric chloride.[8][9]

Methodology:

-

Starting Material: ¹³C₃-cyanuric chloride is dissolved in a suitable solvent, such as acetonitrile.[9]

-

Hydrolysis: Water and an acid, such as formic acid, are added to the solution.[9]

-

Reaction Conditions: The mixture is heated (e.g., at 65°C) and stirred for several hours to facilitate the hydrolysis of the chloride groups to hydroxyl groups, forming the cyanuric acid ring.[9]

-

Work-up: Following the reaction, a work-up procedure is performed to isolate and purify the ¹³C₃-cyanuric acid product, which is typically obtained as a white powder.[9]

-

Purity Analysis: The chemical and isotopic purity of the synthesized standard is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[9]

Analytical Workflow for Quantification of Cyanuric Acid using LC-MS/MS

The following workflow outlines the typical steps for the determination of cyanuric acid in a sample matrix using cyanuric acid-¹³C₃ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Steps:

-

Sample Preparation: A known quantity of the sample is homogenized.

-

Internal Standard Spiking: A precise amount of cyanuric acid-¹³C₃ solution is added to the sample.[8]

-

Extraction: The cyanuric acid and its labeled internal standard are extracted from the sample matrix using a suitable solvent, often aqueous methanol.[8]

-

Clean-up: The extract is purified using techniques like liquid-liquid extraction and solid-phase extraction (SPE) to remove interfering substances.[8]

-

LC Separation: The cleaned extract is injected into an HPLC system, where cyanuric acid and cyanuric acid-¹³C₃ co-elute. A hydrophilic interaction liquid chromatography (HILIC) mode is often employed.[8]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cyanuric acid and cyanuric acid-¹³C₃ are monitored for highly selective detection.[10]

-

Quantification: The concentration of cyanuric acid in the original sample is calculated by comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve.[8]

Biological Significance: Cyanuric Acid Degradation Pathways

Cyanuric acid is a metabolic intermediate in the degradation of s-triazine compounds, such as the herbicide atrazine.[11] Several bacterial species have evolved pathways to mineralize cyanuric acid to ammonia and carbon dioxide.[11] Understanding these pathways is crucial for bioremediation and environmental science. Two primary degradation pathways have been identified.

Pathway Descriptions:

-

Pseudomonas sp. ADP Pathway: In this well-characterized pathway, cyanuric acid is first hydrolyzed by the enzyme cyanuric acid hydrolase (AtzD) to 1-carboxybiuret.[11][12] Subsequently, 1-carboxybiuret amidohydrolase (AtzE) deaminates 1-carboxybiuret to form 1,3-dicarboxyurea, which is further metabolized.[11]

-

Biuret Pathway: A more recently discovered and reportedly more prevalent pathway involves the decarboxylation of carboxybiuret (the product of AtzD or TrtA) by the enzyme TrtB to generate biuret.[12][13] Biuret is then hydrolyzed by biuret hydrolase (BiuH) to allophanate, which enters the common downstream catabolic steps.[12][13]

Conclusion

The key distinction between cyanuric acid and cyanuric acid-¹³C₃ is the isotopic labeling of the latter, which imparts a mass difference that is leveraged for highly accurate and precise quantification in analytical chemistry. This technical guide has provided a comparative overview of their physicochemical properties, detailed the experimental protocols for the synthesis and application of the labeled standard, and visualized the biological degradation pathways of cyanuric acid. For researchers in drug development and related scientific fields, a thorough understanding of these differences and methodologies is essential for generating reliable and reproducible data.

References

- 1. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanuric Acid-13C3 | CAS 201996-37-4 | LGC Standards [lgcstandards.com]

- 4. This compound 13C 99atom , 97 CP 201996-37-4 [sigmaaldrich.com]

- 5. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 13C Labeled Compounds in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular metabolism, the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and disease. Stable isotope tracing, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has emerged as a cornerstone of metabolic research, offering unparalleled insights into the dynamic nature of metabolic pathways.[1][2] By replacing the naturally abundant ¹²C with ¹³C in metabolic substrates, researchers can track the journey of carbon atoms through various metabolic routes, providing a quantitative snapshot of cellular bioenergetics and biosynthesis.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C labeled compounds in metabolic research, with a focus on their utility for the scientific and drug development communities.

The core strength of ¹³C tracer analysis lies in its ability to elucidate metabolic fluxes—the rates of intracellular reactions.[2] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying the intricate network of metabolic reactions within a cell.[2] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopologue distribution (MID), is a direct reflection of the active metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to measure these MIDs, which are subsequently used in computational models to estimate intracellular fluxes.[3]

This guide will delve into the practical applications of ¹³C labeled compounds, from unraveling the metabolic reprogramming in cancer to identifying novel therapeutic targets and understanding drug mechanisms. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and structured format, and utilize visualizations to illustrate complex metabolic pathways and experimental workflows.

Core Applications in Metabolic Research

The versatility of ¹³C labeled compounds has led to their widespread application across various fields of metabolic research.

Cancer Metabolism

A hallmark of many cancer cells is a profound alteration in their metabolism, famously described as the Warburg effect, where cells exhibit increased glucose uptake and lactate production even in the presence of oxygen.[4][5] ¹³C tracer studies have been instrumental in dissecting this phenomenon and other metabolic adaptations in cancer. By tracing the fate of ¹³C-glucose and ¹³C-glutamine, researchers can quantify the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing how cancer cells rewire their metabolism to support rapid proliferation and survival.[1][6][7][8] This knowledge is crucial for identifying metabolic vulnerabilities that can be exploited for therapeutic intervention.[7]

Drug Development

In the pharmaceutical industry, ¹³C labeled compounds are invaluable tools for elucidating drug mechanisms of action, identifying off-target effects, and discovering novel drug targets.[1] By performing ¹³C tracer experiments in the presence and absence of a drug, scientists can pinpoint the specific metabolic pathways modulated by the compound.[2] This approach provides a functional readout of drug activity at the metabolic level, complementing traditional target-based assays. Furthermore, ¹³C-labeled versions of drug candidates are used in pharmacokinetic and metabolism studies to track their absorption, distribution, metabolism, and excretion (ADME) profiles.

Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are a class of genetic disorders that result from defects in specific enzymes, leading to the disruption of metabolic pathways.[3][9] Stable isotope tracing with ¹³C-labeled substrates offers a powerful method to study the metabolic consequences of these enzymatic deficiencies in a quantitative manner.[3][9] By measuring the flux through the affected and compensatory pathways, researchers can gain a deeper understanding of the pathophysiology of IEMs and evaluate the efficacy of therapeutic interventions.[3]

Neurodegenerative Diseases

Emerging evidence suggests that metabolic dysregulation plays a significant role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10] ¹³C tracer studies, often coupled with in vivo magnetic resonance spectroscopy (MRS), are being used to investigate alterations in brain energy metabolism in these conditions.[10][11] These studies can provide insights into how neuronal metabolism is compromised and may help in the development of novel therapeutic strategies aimed at restoring metabolic function.

Data Presentation: Quantitative Metabolic Flux Analysis

The following tables summarize quantitative data from ¹³C-MFA studies, showcasing the types of insights that can be gained. The data is presented as normalized flux values, where a specific uptake rate (e.g., glucose uptake) is set to 100.

Table 1: Metabolic Fluxes in a Cancer Cell Line (A549 Lung Carcinoma)

This table presents the estimated metabolic fluxes for the A549 cancer cell line, which is known to exhibit the Warburg effect. The data highlights the high glycolytic flux and the significant contribution of glutamine to the TCA cycle.

| Reaction/Pathway | Abbreviation | Relative Flux (mol/100 mol Glucose) |

| Glucose Uptake | GLCupt | 100 |

| Glycolysis (Glucose -> Pyruvate) | Glyc | 85 |

| Lactate Secretion | LACout | 80 |

| Pentose Phosphate Pathway (oxidative) | PPPox | 5 |

| Pyruvate Dehydrogenase | PDH | 10 |

| Pyruvate Carboxylase | PC | 15 |

| Glutamine Uptake | GLNut | 50 |

| Glutaminolysis (Glutamine -> α-KG) | Glnlysis | 45 |

| TCA Cycle (α-KG -> Malate) | TCA | 60 |

| Malic Enzyme | ME | 10 |

| Citrate Export for Fatty Acid Synthesis | CITexp | 5 |

Data adapted from Metallo et al., 2009.

Table 2: Fatty Acid Oxidation Fluxes in Proliferative vs. Oxidative Cells

This table compares the fate of ¹³C-labeled fatty acid-derived carbon in proliferating cells (e.g., cancer cells) versus cells with a more oxidative phenotype (e.g., cardiomyocytes). It demonstrates that while both cell types robustly oxidize fatty acids, the downstream fate of the resulting citrate differs significantly.

| Metabolic Fate of ¹³C-Palmitate | Proliferative Cells (Relative Flux) | Oxidative Cells (Relative Flux) |

| β-oxidation (Palmitate -> Acetyl-CoA) | High | High |

| Canonical TCA Cycle (Citrate -> α-KG) | Low | High |

| Citrate Export to Cytosol | High | Low |

| Conversion to Unlabeled Malate (in cytosol) | High | Low |

Data conceptualized from Chen et al., 2024.[8][12][13]

Table 3: Pentose Phosphate Pathway Flux in Neurons

This table shows the distribution of glucose metabolism in cultured neurons, highlighting the significant flux through the pentose phosphate pathway, which is crucial for producing NADPH for antioxidant defense.

| Pathway | Percentage of Glucose Metabolism |

| Glycolysis | 52% |

| Oxidative/Non-oxidative Pentose Cycle | 19% |

| Oxidative PPP / Nucleotide Synthesis | 29% |

Data adapted from McKenna et al., 2016.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C labeled compounds.

Protocol 1: ¹³C Labeling in Adherent Mammalian Cells for Steady-State MFA

Objective: To achieve isotopic steady-state labeling of intracellular metabolites for the quantification of metabolic fluxes.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by dissolving glucose-free DMEM powder in Milli-Q water. Supplement with necessary components (e.g., amino acids, vitamins) and add the ¹³C-labeled glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.[14]

-

Adaptation Phase (Recommended): To ensure isotopic equilibrium for steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.[14]

-

Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed ¹³C-labeling medium to the wells. d. Incubate the cells for a period sufficient to reach isotopic steady state (typically 24 hours or until labeling in key downstream metabolites like citrate has plateaued).[14]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis. This is a critical step, as inefficient quenching can significantly alter metabolite levels and labeling patterns.

Materials:

-

Liquid nitrogen or a dry ice/ethanol bath

-

Pre-chilled (-80°C) 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: a. Rapidly aspirate the labeling medium from the culture plate. b. Immediately place the plate on a bed of dry ice or in a dry ice/ethanol bath to flash-freeze the cells and quench metabolic activity.

-

Extraction: a. Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the frozen cells in each well (e.g., 1 mL for a 6-well plate). b. Incubate at -80°C for 15 minutes to facilitate cell lysis and protein precipitation.[14] c. Using a pre-chilled cell scraper, scrape the cells from the plate in the presence of the cold methanol.[14] d. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[14]

-

Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins. c. Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. d. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. e. The dried extracts can be stored at -80°C until further analysis.

Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)

Objective: To chemically modify polar metabolites to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Methoximation: a. Resuspend the dried metabolite extract in 20-50 µL of MeOx in pyridine. b. Vortex thoroughly to ensure complete dissolution. c. Incubate at 30-37°C for 90 minutes with shaking. This step protects aldehyde and keto groups from forming multiple derivatives.[15]

-

Silylation: a. Add 30-80 µL of MSTFA + 1% TMCS to the sample. b. Vortex immediately. c. Incubate at 37-60°C for 30-60 minutes. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, increasing volatility.[15]

-

Analysis: a. After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. b. The sample is now ready for injection into the GC-MS system.

Protocol 4: Sample Preparation for NMR Analysis

Objective: To prepare extracted metabolites for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Dried metabolite extracts

-

Deuterated water (D₂O)

-

pH meter

-

NMR tubes (5 mm)

-

Internal standard (e.g., DSS)

Procedure:

-

Resuspension: a. Resuspend the dried metabolite extract in a precise volume of D₂O (e.g., 500-600 µL). b. Add an internal standard of a known concentration for quantification.

-

pH Adjustment: a. Adjust the pH of the sample to a precise value (e.g., 7.0 ± 0.1) using small amounts of DCl or NaOD. Consistent pH is critical for reproducible chemical shifts.

-

Transfer to NMR Tube: a. Centrifuge the sample to pellet any insoluble material. b. Carefully transfer the supernatant to a 5 mm NMR tube.

-

Analysis: a. The sample is now ready for analysis on an NMR spectrometer. ¹H and ¹³C NMR spectra will be acquired to determine the concentration and isotopic enrichment of metabolites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to ¹³C tracer studies.

References

- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis [mdpi.com]

- 3. Flux analysis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flux analysis of inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cds.ismrm.org [cds.ismrm.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

The Role of Cyanuric Acid-13C3 as a Tracer in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanuric acid-13C3 ([¹³C₃]C₃H₃N₃O₃) is a stable isotope-labeled form of cyanuric acid, a chemical compound that has garnered attention due to its presence in the environment and its association with melamine in food contamination incidents. While its primary application in scientific research has been as an internal standard for analytical quantification, its potential as a metabolic tracer in biological systems presents a promising frontier for understanding the metabolic fate of s-triazine compounds. This guide provides an in-depth look at the current applications of this compound and explores its potential use as a tracer for elucidating biological pathways, with detailed experimental protocols and data presentation.

Current Application: An Internal Standard for Isotope Dilution Mass Spectrometry

The most established use of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] This technique allows for the precise and accurate quantification of unlabeled cyanuric acid in complex matrices such as food products and biological samples. The labeled standard, with its distinct mass, co-elutes with the native analyte, enabling correction for matrix effects and variations in sample preparation and instrument response.[1][4]

Quantitative Data from Validation Studies

The following table summarizes the performance metrics of an isotope dilution LC/MS method developed for the determination of melamine and cyanuric acid in various food matrices using [¹³C₃]-cyanuric acid as an internal standard.[1][3]

| Parameter | Value | Matrix |

| Limit of Detection (LOD) | 10 µg/kg | Catfish, Pork, Chicken, Pet Food |

| Coefficient of Variation (CV) | < 10% | Catfish, Pork, Chicken, Pet Food |

| Recovery Rate | 96-110% | Catfish, Pork, Chicken, Pet Food |

Experimental Protocol: Quantification of Cyanuric Acid in Food Matrices

This protocol is adapted from established methods for the analysis of cyanuric acid in meat and pet food.[1][2][3]

1. Sample Preparation and Extraction:

- Homogenize 5 g of the sample (e.g., catfish, pork, chicken, or pet food).

- Spike the sample with a known concentration of this compound internal standard solution.

- Add 20 mL of 50% aqueous methanol and vortex for 2 minutes.

- Centrifuge at 4000 rpm for 10 minutes.

- Collect the supernatant.

2. Liquid-Liquid Extraction:

- To the supernatant, add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge.

- Discard the lower organic layer. Repeat this step.

3. Solid-Phase Extraction (SPE) Cleanup:

- Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

- Load the aqueous extract onto the SPE cartridge.

- Wash the cartridge with water and then methanol.

- Elute the analytes with 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column.[1][2]

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

- Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).[4][5]

- Monitoring Transitions:

- Cyanuric acid: m/z 128 → 42 (quantitative) and m/z 128 → 85 (qualitative).[5]

- This compound: m/z 131 → 43 and m/z 131 → 87 (or m/z 134 → 44 and m/z 134 → 89 if also ¹⁵N labeled).[2][5]

Workflow for Quantitative Analysis

Potential Application as a Metabolic Tracer

While not its primary use to date, this compound holds significant potential as a tracer to investigate the metabolic fate of s-triazine compounds in various biological systems, from microorganisms to potentially mammalian models. Such studies are crucial for assessing the toxicological implications of these compounds and for bioremediation research.

Bacterial Degradation of Cyanuric Acid

Certain bacteria can utilize cyanuric acid as a nitrogen source.[6][7] The metabolic pathway involves the enzymatic hydrolysis of the s-triazine ring.[6][8] Tracing the flow of the ¹³C atoms from this compound through this pathway can provide quantitative data on the rate of degradation and the incorporation of its carbon skeleton into downstream metabolites.

Metabolic Pathway of Cyanuric Acid in Bacteria

Experimental Protocol: Tracer Study in Bacterial Culture

This hypothetical protocol outlines the steps for a tracer experiment using Pseudomonas sp. ADP, a bacterium known to degrade cyanuric acid.[6][7]

1. Bacterial Culture Preparation:

- Grow Pseudomonas sp. ADP in a minimal medium with a limiting nitrogen source to induce the cyanuric acid degradation pathway.

- Harvest the cells during the mid-logarithmic growth phase by centrifugation and wash with a nitrogen-free medium.

2. Tracer Experiment Initiation:

- Resuspend the bacterial cells in a nitrogen-free medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

- Introduce this compound to a final concentration of 1 mM.

3. Time-Course Sampling:

- Collect aliquots of the cell suspension at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

- Immediately quench the metabolic activity by mixing the sample with a cold solvent, such as 60% methanol at -20°C.

4. Metabolite Extraction:

- Centrifuge the quenched samples to pellet the cells.

- Separate the supernatant (extracellular metabolites) and the cell pellet (intracellular metabolites).

- Lyse the cells (e.g., by bead beating or sonication) in an extraction solvent to release intracellular metabolites.

- Clarify the lysate by centrifugation.

5. Sample Analysis:

- Analyze both the extracellular and intracellular fractions by LC-MS/MS to identify and quantify the isotopologues of cyanuric acid and its downstream metabolites.

Workflow for a Metabolic Tracer Experiment

Hypothetical Quantitative Data from a Tracer Study

The following table illustrates the expected mass isotopologue distribution for key metabolites in the cyanuric acid degradation pathway after the introduction of this compound. The "M+n" notation indicates the molecule with 'n' ¹³C atoms.

| Metabolite | Chemical Formula | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Expected Isotopologues |

| Cyanuric Acid | C₃H₃N₃O₃ | 129.02 | 132.03 | M+3 |

| 1-Carboxybiuret | C₃H₄N₂O₄ | 148.02 | 151.03 | M+3 |

| Biuret | C₂H₅N₃O₂ | 103.04 | 105.05 | M+2 |

| Allophanate | C₂H₃N₂O₃⁻ | 103.01 | 105.02 | M+2 |

| Carbon Dioxide | CO₂ | 43.99 | 45.00 | M+1 |

Synthesis of this compound

For researchers interested in utilizing this tracer, understanding its synthesis is valuable. This compound is typically synthesized from [¹³C₃]-cyanuric chloride.[1][2] The synthesis involves the reaction of [¹³C₃]-cyanuric chloride with acidified water.[1][2] An alternative method involves the thermolysis and condensation of ¹³C-labeled urea.[9]

Conclusion

This compound is a powerful tool, primarily established for the accurate quantification of its unlabeled counterpart in various matrices. However, its potential as a metabolic tracer is an underexplored area that could provide significant insights into the biological fate of s-triazine compounds. For researchers in toxicology, environmental science, and drug development, employing this compound in metabolic studies can help to delineate degradation pathways, quantify metabolic flux, and ultimately contribute to a better understanding of the interaction of these compounds with biological systems. The methodologies and workflows presented in this guide provide a foundation for designing and executing such innovative tracer experiments.

References

- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Cyanuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanuric acid, a cyclic triazine compound, is widely used as a stabilizer for chlorine in swimming pools and as a precursor in the synthesis of various industrial chemicals. Its persistence in the environment and potential for accumulation in aquatic systems necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the biotic and abiotic degradation of cyanuric acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the core metabolic pathways.

Biodegradation of Cyanuric Acid

The primary mechanism for the environmental breakdown of cyanuric acid is microbial degradation. Bacteria capable of utilizing cyanuric acid as a sole nitrogen source have been isolated from various environments, including soil and activated sludge.[1][2] Biodegradation can occur under both aerobic and anaerobic conditions.[3][4] The overall process involves the hydrolytic cleavage of the triazine ring, ultimately yielding ammonia and carbon dioxide.[3]

Two major bacterial degradation pathways have been elucidated: the Pseudomonas sp. ADP pathway and the more prevalent biuret pathway.

Pseudomonas sp. ADP Pathway

The degradation of cyanuric acid by Pseudomonas sp. strain ADP has been extensively studied.[5] This pathway involves a series of enzymatic hydrolyses. The expression of the genes encoding these enzymes is regulated by the availability of nitrogen and the presence of cyanuric acid.[6]

The Biuret Pathway

More recent research has revealed that a degradation pathway proceeding through biuret is more common among cyanuric acid-metabolizing bacteria than the pathway found in Pseudomonas sp. ADP.[2] This pathway is characterized by the presence of a biuret hydrolase enzyme.

Abiotic Degradation of Cyanuric Acid

While biodegradation is the principal fate of cyanuric acid in many environments, abiotic processes can also contribute to its degradation, particularly in engineered systems like swimming pools.

Oxidation by Chlorine

In chlorinated water, cyanuric acid can be slowly oxidized. The rate of this degradation is dependent on factors such as the free chlorine to cyanuric acid ratio and temperature. Higher temperatures and higher ratios of free chlorine to cyanuric acid lead to a faster decomposition rate.[7] For every 10°F increase in temperature, the rate of degradation roughly doubles.[7]

Photodegradation

Cyanuric acid is relatively stable to direct photolysis by sunlight.[8] The half-life of free chlorine in water is significantly extended in the presence of cyanuric acid, as it forms chlorinated isocyanurates that are more resistant to UV degradation.[9]

Quantitative Data on Cyanuric Acid Degradation

The following tables summarize key quantitative data related to the enzymatic and whole-cell degradation of cyanuric acid.

Table 1: Kinetic Parameters of Enzymes Involved in Cyanuric Acid Biodegradation

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Cyanuric Acid Hydrolase (AtzD) | Pseudomonas sp. ADP | Cyanuric Acid | 350 | 17 | [10] |

| Cyanuric Acid Hydrolase (CAH) | Moorella thermoacetica | Cyanuric Acid | - | - | [11] |

| Biuret Hydrolase (BiuH) | Herbaspirillum sp. BH-1 | Biuret | - | 2-11 (µmol min-1 mg-1) | [12] |

| Allophanate Hydrolase (AtzF) | Pseudomonas sp. ADP | Allophanate | - | - | [13] |

| Allophanate Hydrolase (TrzF) | Enterobacter cloacae 99 | Allophanate | - | - | [14] |

Note: Dashes indicate data not explicitly found in the provided search results.

Table 2: Biodegradation Rates of Cyanuric Acid by Whole Organisms

| Organism | Conditions | Degradation Rate | Reference |

| Pseudomonas sp. NRRL B-12227 | Co-immobilized with Bacillus subtilis in soil column, 1 mM initial cyanuric acid | >60% degradation in 72 hours | [15] |

| Mixed bacterial culture | Anaerobic activated sludge | Readily biodegrades | [3] |

Table 3: Abiotic Degradation of Cyanuric Acid

| Degradation Process | Conditions | Degradation Rate | Reference |

| Oxidation by Chlorine | 4 ppm FC, 138 ppm CYA, 85°F | 0.24 ppm/day | [7] |

| Oxidation by Chlorine | 4 ppm FC, high FC/CYA ratio, 85°F | 0.49 - 0.87 ppm/day | [7] |

| Environmental Persistence | Aquatic environments | Half-life of 6.17 days | [16] |

Experimental Protocols

High-Throughput Screening for Cyanuric Acid-Degrading Microbes

This protocol is adapted from a method used to isolate bacteria capable of utilizing cyanuric acid as a sole nitrogen source.[2]

-

Media Preparation : Prepare a minimal medium containing a carbon source (e.g., glucose), essential minerals, and cyanuric acid as the sole nitrogen source. Incorporate the pH indicator phenol red into the medium.

-

Inoculation : Inoculate wells of a deep-well microtiter plate with environmental samples (e.g., soil, water).

-

Incubation : Incubate the plates under appropriate conditions (e.g., 28°C).

-

Screening : Monitor the wells for a color change of the phenol red indicator to deep purple. This color change indicates an increase in pH due to the release of ammonia from cyanuric acid degradation.

-

Isolation : Streak cultures from the positive wells onto agar plates of the same medium to obtain pure colonies.

-

Confirmation : Confirm the cyanuric acid degradation ability of the isolates using analytical methods such as HPLC.

Enzymatic Assay for Cyanuric Acid Hydrolase (CAH)

This protocol is based on measuring the decrease in cyanuric acid concentration.[11]

-

Reaction Mixture : Prepare a reaction mixture in a suitable buffer (e.g., 25 mM Tris, pH 8.0) containing a known concentration of cyanuric acid.

-

Enzyme Addition : Initiate the reaction by adding the purified cyanuric acid hydrolase enzyme or a cell extract containing the enzyme.

-

Incubation : Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Quantification : At specific time points, stop the reaction (e.g., by heat inactivation or addition of a quenching agent). Measure the remaining cyanuric acid concentration using HPLC with UV detection at 214 nm.

-

Calculation : Calculate the enzyme activity based on the rate of cyanuric acid disappearance.

Analytical Method for Cyanuric Acid Quantification by HPLC

This protocol provides a general framework for the analysis of cyanuric acid in aqueous samples.[17][18]

-

Sample Preparation : Filter the aqueous sample to remove particulate matter. For complex matrices like urine, a solid-phase extraction (SPE) cleanup step using a C18 column may be necessary.[18]

-

Chromatographic System :

-

Column : A reverse-phase C18 column (e.g., µ-Bondapak C18, 10-µm particle size) or a phenyl column.[1][17]

-

Mobile Phase : An isocratic mobile phase, for example, 0.005 M Na2HPO4 with 5% methanol in water, adjusted to pH 7.0.[1]

-

Flow Rate : A constant flow rate, typically around 1 mL/min.

-

Injection Volume : 15 µL.[1]

-

-

Detection : UV detection at a wavelength of 213 nm or 225 nm.[1][17]

-

Quantification : Create a calibration curve using standard solutions of cyanuric acid. Quantify the cyanuric acid in the samples by comparing their peak areas or heights to the calibration curve.

UPLC-MS/MS Method for Cyanuric Acid and Metabolite Analysis

For higher sensitivity and specificity, a UPLC-MS/MS method can be employed.[19][20]

-

Sample Preparation : Similar to HPLC, samples may require filtration and SPE cleanup.

-

UPLC System :

-

Column : A suitable column for polar compounds, such as a cyano (CN) column or a mixed-mode column.

-

Mobile Phase : A gradient or isocratic mobile phase compatible with mass spectrometry, often containing a volatile buffer like ammonium formate.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in negative ion mode for cyanuric acid.

-

Detection : Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the target analytes.

-

-

Quantification : Use isotopically labeled internal standards for accurate quantification, especially in complex matrices.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Bacterial degradation pathways of cyanuric acid.

References

- 1. cdc.gov [cdc.gov]

- 2. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of Cyanuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Pseudomonas sp. Strain ADP Cyanuric Acid Degradation Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Pseudomonas sp. strain ADP cyanuric acid degradation operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. troublefreepool.com [troublefreepool.com]

- 8. hawaiipoolspa.com [hawaiipoolspa.com]

- 9. troublefreepool.com [troublefreepool.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of Moorella thermoacetica cyanuric acid hydrolase reveal conformational flexibility and asymmetry important for catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial biodegradation of biuret: defining biuret hydrolases within the isochorismatase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation of cyanuric acid in soil by Pseudomonas sp. NRRL B-12227 using bioremediation with self-immobilization system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. media.sciltp.com [media.sciltp.com]

- 17. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High performance liquid chromatographic determination of cyanuric acid in human urine and pool water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. waters.com [waters.com]

- 20. waters.com [waters.com]

Toxicological Profile of Cyanuric Acid and its Labeled Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cyanuric acid and its isotopically labeled analogues. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with these compounds. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Executive Summary